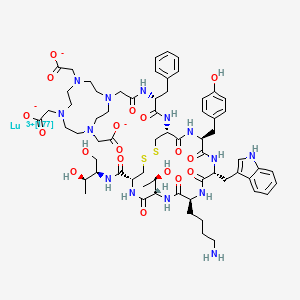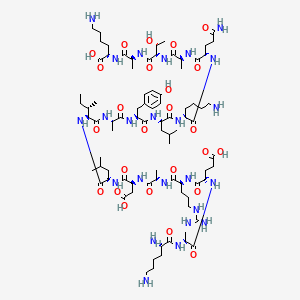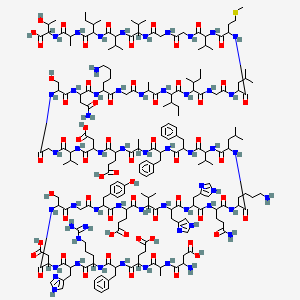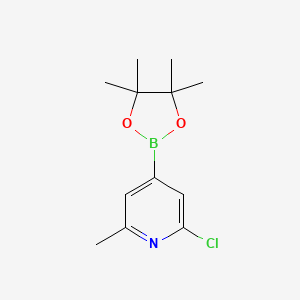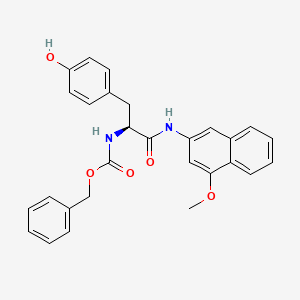
Z-D-Asn(Trt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-D-Asn(Trt)-OH is a synthetic peptide that has been widely studied for its potential applications in medical research and therapeutic treatments. It is a small peptide consisting of three amino acids, namely, asparagine, aspartic acid, and tryptophan. This compound has been found to possess unique biochemical and physiological properties, which make it a promising tool for advanced laboratory experiments.
作用機序
The mechanism of action of Z-D-Asn(Trt)-OH is not fully understood, but it is thought to interact with proteins and enzymes in a variety of ways. It is believed to bind to specific proteins and enzymes, modulate their activity, and influence their structure and function. It is also believed to interact with cell surface receptors, modulate cellular signaling pathways, and influence gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to modulate a variety of biological processes. It has been found to modulate cell signaling pathways, gene expression, and cell differentiation. It has also been found to modulate protein-protein interactions, protein folding, and enzyme-substrate interactions. In addition, it has been found to modulate drug-receptor interactions, drug metabolism, and drug toxicity.
実験室実験の利点と制限
The advantages of using Z-D-Asn(Trt)-OH in laboratory experiments are numerous. It is relatively easy to synthesize, is stable and non-toxic, and has a high affinity for proteins and enzymes. In addition, it can be used to study a variety of biological processes, including protein-protein interactions, protein folding, and enzyme-substrate interactions. The main limitation of this peptide is its limited availability, as it is not commercially available and must be synthesized in the laboratory.
将来の方向性
There are a number of potential future directions for research involving Z-D-Asn(Trt)-OH. One potential direction is to further explore its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted to optimize its synthesis method and to develop novel applications for its use. Another potential direction is to explore its potential use as a therapeutic agent, as it has been found to modulate a variety of biological processes. Finally, further research could be conducted to explore the potential of this compound as a tool for drug discovery and development.
合成法
Z-D-Asn(Trt)-OH is synthesized by solid-phase peptide synthesis (SPPS) using the Fmoc-chemistry. This method involves the attachment of a protected amino acid to a solid support, followed by the addition of the next amino acid in the desired sequence. The protected amino acids are then deprotected and the peptide is cleaved from the solid support. The resulting peptide is then purified by reverse-phase high performance liquid chromatography (RP-HPLC).
科学的研究の応用
Z-D-Asn(Trt)-OH has been found to possess unique properties, which make it an attractive tool for biomedical research. It has been used in studies of protein-protein interactions, protein folding, and enzyme-substrate interactions. It has also been used in studies of drug-receptor interactions, drug metabolism, and drug toxicity. In addition, it has been used in studies of cell signaling pathways, gene expression, and cell differentiation.
特性
IUPAC Name |
(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-HHHXNRCGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

